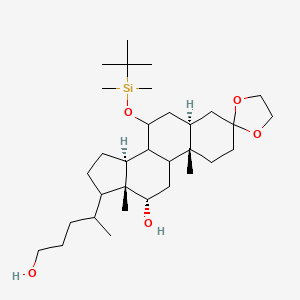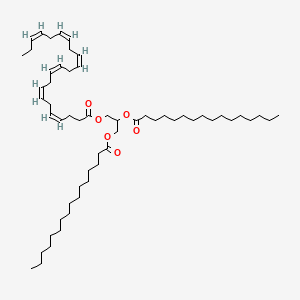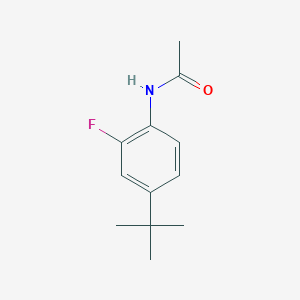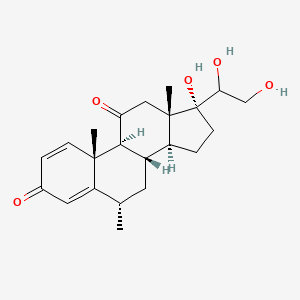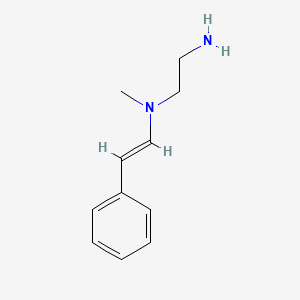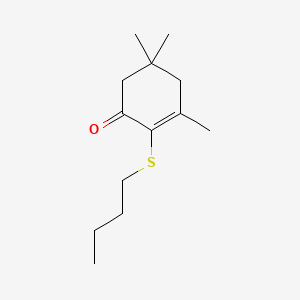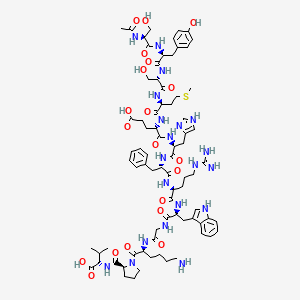
alpha-Msh (pig)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Alpha-melanocyte stimulating hormone (alpha-MSH) is a tridecapeptide hormone derived from the pro-opiomelanocortin hormone. It is primarily known for its role in stimulating melanin production in melanocytes, which leads to skin pigmentation. Alpha-MSH is secreted by melanocytes and keratinocytes in response to ultraviolet light exposure. It also exhibits anti-inflammatory and antimicrobial properties by activating melanocortin receptors.
準備方法
Synthetic Routes and Reaction Conditions
Alpha-MSH can be synthesized using solid-phase peptide synthesis (SPPS). The process involves the sequential addition of protected amino acids to a resin-bound peptide chain. The amino acids are coupled using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the peptide chain is assembled, it is cleaved from the resin and deprotected using trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of alpha-MSH involves large-scale solid-phase peptide synthesis. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency. The synthesized peptide is purified using high-performance liquid chromatography (HPLC) and characterized using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
化学反応の分析
Types of Reactions
Alpha-MSH undergoes various chemical reactions, including:
Oxidation: The methionine residue in alpha-MSH can be oxidized to methionine sulfoxide.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with analogs to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Fmoc-protected amino acid derivatives and coupling reagents like DIC and HOBt.
Major Products Formed
Oxidation: Methionine sulfoxide-containing alpha-MSH.
Reduction: Reduced alpha-MSH with free thiol groups.
Substitution: Alpha-MSH analogs with modified amino acid residues.
科学的研究の応用
Alpha-MSH has a wide range of scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in melanogenesis, inflammation, and immune response.
Medicine: Explored as a potential therapeutic agent for conditions like melanoma, inflammatory diseases, and skin disorders.
Industry: Utilized in cosmetic formulations for skin pigmentation and protection against ultraviolet radiation.
作用機序
Alpha-MSH exerts its effects by binding to melanocortin receptors (MC1R, MC3R, MC4R, and MC5R). The binding activates the adenylyl cyclase-cyclic AMP-protein kinase A pathway, leading to the phosphorylation of transcription factors like cAMP response element-binding protein (CREB). This, in turn, stimulates the expression of genes involved in melanin synthesis, DNA damage repair, and cell proliferation. In keratinocytes, alpha-MSH enhances nucleotide excision repair activity by phosphorylating DNA damage sensors like ataxia telangiectasia mutated (ATM) and Rad3 related (ATR).
類似化合物との比較
Similar Compounds
Beta-melanocyte stimulating hormone (beta-MSH): Another melanocortin peptide with similar functions but different receptor affinities.
Gamma-melanocyte stimulating hormone (gamma-MSH): A melanocortin peptide with distinct biological activities.
Adrenocorticotropic hormone (ACTH): A peptide hormone derived from pro-opiomelanocortin with overlapping functions.
Uniqueness of Alpha-MSH
Alpha-MSH is unique due to its high affinity for melanocortin 1 receptor (MC1R) and its potent effects on melanin synthesis and anti-inflammatory responses. Its ability to modulate multiple cellular pathways makes it a versatile molecule for therapeutic and research applications.
特性
分子式 |
C77H108N20O20S |
|---|---|
分子量 |
1665.9 g/mol |
IUPAC名 |
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[(2S)-2-[[(1S)-1-carboxy-2-methylpropyl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C77H108N20O20S/c1-42(2)64(76(116)117)96-74(114)61-20-13-30-97(61)75(115)54(18-10-11-28-78)87-62(102)38-84-65(105)57(34-46-36-83-50-17-9-8-16-49(46)50)93-66(106)51(19-12-29-82-77(79)80)88-69(109)55(32-44-14-6-5-7-15-44)91-71(111)58(35-47-37-81-41-85-47)94-67(107)52(25-26-63(103)104)89-68(108)53(27-31-118-4)90-73(113)60(40-99)95-70(110)56(33-45-21-23-48(101)24-22-45)92-72(112)59(39-98)86-43(3)100/h5-9,14-17,21-24,36-37,41-42,51-61,64,83,98-99,101H,10-13,18-20,25-35,38-40,78H2,1-4H3,(H,81,85)(H,84,105)(H,86,100)(H,87,102)(H,88,109)(H,89,108)(H,90,113)(H,91,111)(H,92,112)(H,93,106)(H,94,107)(H,95,110)(H,96,114)(H,103,104)(H,116,117)(H4,79,80,82)/t51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,64-/m0/s1 |
InChIキー |
MBBQINYFFIKILA-UAZQEYIDSA-N |
異性体SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5=CNC=N5)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CO)NC(=O)[C@H](CC6=CC=C(C=C6)O)NC(=O)[C@H](CO)NC(=O)C |
正規SMILES |
CC(C)C(C(=O)O)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)CNC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CNC=N5)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CO)NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


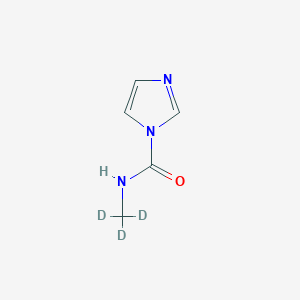

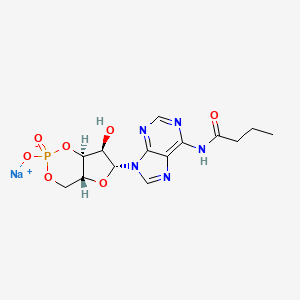


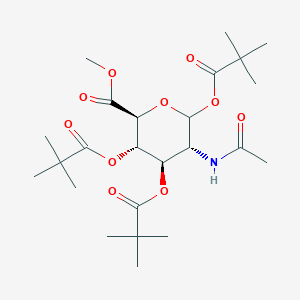
![5-Hydroxy-4-oxo-3-[4-(sulfooxy)phenyl]-4H-1-benzopyran-7-yl ss-D-Glucopyranosiduronic Acid Disodium Salt](/img/structure/B13837667.png)
